PTP1B Inhibitory Activity: Thonningianin B vs. Thonningianin A in a Direct Comparative Enzyme Assay
Thonningianin B exhibits moderate inhibition of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin signaling. In a direct head-to-head enzyme assay, thonningianin B (compound 9) demonstrated an IC50 range of 19-25 μM, whereas its close structural analog thonningianin A (compound 10) was significantly more potent, with an IC50 of 4.4 μM [1]. This quantifiable 4- to 6-fold difference in potency is directly linked to the presence of an additional galloyl group in thonningianin A, a structural feature absent in thonningianin B [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 19-25 μM |
| Comparator Or Baseline | Thonningianin A: IC50 = 4.4 μM |
| Quantified Difference | Thonningianin A is 4.3- to 5.7-fold more potent than Thonningianin B |
| Conditions | Recombinant human PTP1B enzyme assay; in vitro |
Why This Matters
This differential directly informs target selection: thonningianin A is the appropriate choice for PTP1B-focused metabolic studies, while thonningianin B may serve as a less potent control or be selected for other applications where its distinct profile is advantageous.
- [1] Pompermaier, L., Heiss, E. H., Alilou, M., Mayr, F., Monizi, M., Lautenschlaeger, T., Schuster, D., Schwaiger, S., & Stuppner, H. (2018). Dihydrochalcone Glucosides from the Subaerial Parts of Thonningia sanguinea and Their in Vitro PTP1B Inhibitory Activities. Journal of Natural Products, 81(10), 2291–2300. View Source
